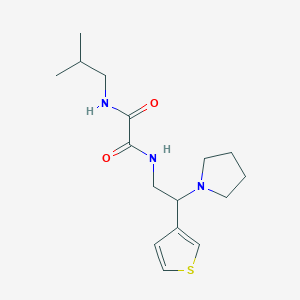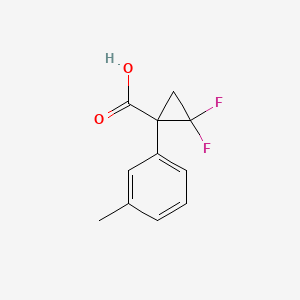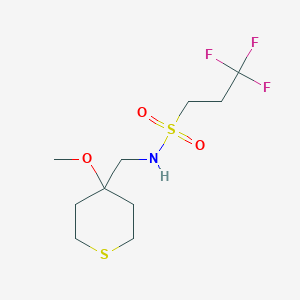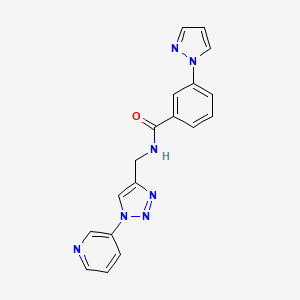
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as IPET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPET is a small molecule that belongs to the class of oxalamide derivatives and has a molecular formula of C19H27N3O2S.
Mécanisme D'action
The mechanism of action of IPET involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This results in the modulation of various intracellular signaling pathways, including the dopamine and glutamate signaling pathways, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
IPET has been shown to have significant biochemical and physiological effects in various preclinical studies. IPET has been shown to improve cognitive function, reduce motor deficits, and decrease neuroinflammation in animal models of neurological disorders. IPET has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IPET is its high selectivity and potency towards PDE10A, which makes it a valuable tool for studying the role of PDE10A in various biological processes. However, one of the limitations of IPET is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on IPET. One of the potential applications of IPET is in the development of drugs for the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Further studies are needed to determine the safety and efficacy of IPET in clinical trials. Another future direction is the investigation of the role of PDE10A in other biological processes, such as metabolism and inflammation. This can provide new insights into the physiological functions of PDE10A and its potential as a therapeutic target.
Méthodes De Synthèse
The synthesis of IPET involves a multi-step process that starts with the reaction of 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine with isobutyryl chloride to obtain N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide. This intermediate is then reacted with oxalyl chloride to yield N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, which is further treated with isobutylamine to obtain the final product, IPET.
Applications De Recherche Scientifique
IPET has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. IPET has been shown to exhibit potent and selective inhibition of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain. This makes IPET a promising candidate for the development of drugs for the treatment of various neurological disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-12(2)9-17-15(20)16(21)18-10-14(13-5-8-22-11-13)19-6-3-4-7-19/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQXKSOEWZXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)

![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)


![2-Methyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870174.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)

![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)
![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)